(8xi,9xi,14xi)-Androsta-1,4,6-triene-3,17-dione
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Overview
Description
Androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . This compound is used to control estrogen synthesis and has been present in some over-the-counter bodybuilding supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Androsta-1,4,6-triene-3,17-dione involves the biotransformation of androsta-4-ene-3,17-dione using microorganisms . This process includes a two-step transformation where cholesterol is converted to androsta-1,4-diene-3,17-dione, which is then further transformed into Androsta-1,4,6-triene-3,17-dione .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation process mentioned above can be scaled up for industrial applications .
Types of Reactions:
Oxidation: Androsta-1,4,6-triene-3,17-dione can undergo oxidation reactions, particularly at the C3 and C17 positions.
Reduction: The compound can be reduced at the C3 or C17 positions, leading to various metabolites.
Substitution: Substitution reactions can occur, particularly involving the oxo groups at positions 3 and 17.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Products include various oxidized metabolites.
Reduction: Reduced metabolites such as androsta-1,4,6-trien-17-ol-3-one.
Substitution: Substituted derivatives at the oxo groups.
Scientific Research Applications
Androsta-1,4,6-triene-3,17-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on estrogen biosynthesis and its role as an aromatase inhibitor.
Medicine: Investigated for its potential use in treating estrogen-dependent conditions such as breast cancer.
Industry: Utilized in the development of dietary supplements and bodybuilding products.
Mechanism of Action
Androsta-1,4,6-triene-3,17-dione exerts its effects by irreversibly inhibiting the enzyme aromatase, which is responsible for the biosynthesis of estrogen . By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .
Comparison with Similar Compounds
Exemestane: Another potent aromatase inhibitor used in the treatment of estrogen-dependent cancers.
Anastrozole: A non-steroidal aromatase inhibitor used for similar purposes.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which distinguishes it from other reversible inhibitors like anastrozole and letrozole . This irreversible inhibition leads to a more prolonged reduction in estrogen levels .
Properties
Molecular Formula |
C19H22O2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChI Key |
DKVSUQWCZQBWCP-WFZCBACDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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